5-Chlorofuran-2-carbonyl chloride (CAS 24078-79-3) is a highly reactive, halogenated heterocyclic building block primarily utilized for the rapid synthesis of 5-chlorofuran-2-carboxamides and esters. Featuring an electron-withdrawing chlorine atom at the 5-position of the furan ring, this acyl chloride exhibits enhanced electrophilicity at the carbonyl carbon compared to its unsubstituted analogs. In industrial and laboratory settings, it serves as a critical precursor for active pharmaceutical ingredients (APIs) and agrochemicals, enabling direct, room-temperature acylation of amines and alcohols without the need for expensive peptide coupling reagents. Its physical form as a moisture-sensitive liquid or low-melting solid necessitates strict anhydrous handling, but its high atom economy and rapid reaction kinetics make it a preferred intermediate for scalable heterocyclic synthesis .
Substituting 5-chlorofuran-2-carbonyl chloride with its free acid counterpart, 5-chlorofuran-2-carboxylic acid, introduces significant procurement and process inefficiencies. The free acid requires stoichiometric amounts of expensive coupling agents (e.g., HATU, EDC/HOBt) and extended reaction times to achieve amide bond formation, whereas the acyl chloride reacts quantitatively with amines in under an hour at room temperature using only an inexpensive amine base like triethylamine. Furthermore, substituting with the non-halogenated 2-furoyl chloride fundamentally alters the downstream product's pharmacological and material properties, as the 5-chloro substituent is frequently essential for target binding affinity, metabolic stability, or serving as a specific cross-coupling handle in subsequent synthetic steps. Thus, for processes requiring both the 5-chloro-furan motif and high-throughput acylation, the acyl chloride is strictly non-substitutable .
When synthesizing 5-chlorofuran-2-carboxamides, utilizing 5-chlorofuran-2-carbonyl chloride allows for rapid conversion (0.5 to 3 hours) at 20°C in the presence of triethylamine, frequently yielding >80-89% of the desired amide. In contrast, utilizing the baseline 5-chlorofuran-2-carboxylic acid requires the procurement and addition of coupling reagents (such as EDC/HOBt or HATU), which not only increases the cost per mole of product but also complicates the downstream purification process due to the generation of coupling byproducts .
| Evidence Dimension | Reaction time and coupling reagent requirement |
| Target Compound Data | 0.5 - 3 hours at 20°C; no coupling reagents required (only triethylamine base) |
| Comparator Or Baseline | 5-chlorofuran-2-carboxylic acid (requires stoichiometric expensive coupling agents like HATU/EDC and longer reaction times) |
| Quantified Difference | Eliminates >1 equivalent of peptide coupling reagents per reaction and reduces reaction time to <3 hours |
| Conditions | Room temperature amidation of primary/secondary amines in dichloromethane |
Eliminating peptide coupling reagents significantly reduces raw material costs and simplifies purification in scalable API synthesis.
The presence of the electron-withdrawing chlorine atom at the C5 position of the furan ring inductively and resonance-withdraws electron density from the conjugated system, thereby increasing the partial positive charge on the C2 carbonyl carbon. Compared to the baseline 2-furoyl chloride, 5-chlorofuran-2-carbonyl chloride exhibits accelerated acylation kinetics when reacted with sterically hindered or weakly nucleophilic amines. This electronic activation ensures higher isolated yields and fewer unreacted starting materials in complex API library synthesis [1].
| Evidence Dimension | Carbonyl electrophilicity and acylation kinetics |
| Target Compound Data | Strongly electrophilic carbonyl due to C5-chloro electron withdrawal (-I effect) |
| Comparator Or Baseline | 2-Furoyl chloride (lacks electron-withdrawing group, slower kinetics with weak nucleophiles) |
| Quantified Difference | Higher kinetic rate of acylation for deactivated amines |
| Conditions | Acylation of weak nucleophiles in standard organic solvents |
Ensures reliable, high-yield acylation even with deactivated or sterically hindered amine substrates, minimizing wasted precursor.
Beyond its role as an acylating agent, the 5-chloro substituent provides a distinct advantage over 2-furoyl chloride or 5-fluorofuran-2-carbonyl chloride by serving as a viable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) on the resulting amide or ester. While less reactive than a bromo-substituent, the chloro-furan moiety offers a balanced profile of stability during the initial acylation step and subsequent reactivity under specific palladium-catalyzed conditions, allowing for modular elaboration of the furan core without premature dehalogenation [1].
| Evidence Dimension | Suitability for downstream cross-coupling |
| Target Compound Data | C5-Cl bond provides a stable handle for late-stage Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 5-Bromofuran-2-carbonyl chloride (C-Br is more reactive but less stable during harsh initial steps) / 2-Furoyl chloride (no cross-coupling handle) |
| Quantified Difference | Enables orthogonal reactivity (acylation first, cross-coupling second) without premature dehalogenation |
| Conditions | Sequential acylation and palladium-catalyzed cross-coupling workflows |
Allows procurement teams to source a single bifunctional building block for both amide formation and subsequent structural diversification.
Ideal for automated or parallel synthesis of drug candidates where the 5-chlorofuran-2-carboxamide motif is required. The acyl chloride's ability to react rapidly at room temperature without coupling agents makes it highly suitable for generating large compound libraries for biological screening, directly leveraging the reagent economy highlighted in Section 3 .
Used in the bulk synthesis of furan-containing herbicides or fungicides where the 5-chloro substituent is critical for environmental stability and target enzyme inhibition. The high atom economy and rapid kinetics of the acyl chloride route support cost-effective scale-up compared to using the free carboxylic acid .
Applied in the development of furan-based organic electronic materials or polymers, where the acyl chloride is first reacted to form a stable linkage, and the 5-chloro position is subsequently utilized for late-stage cross-coupling to extend the pi-conjugated system, taking advantage of the orthogonal reactivity profile established in Section 3 .
Irritant